1-(2,6-Difluoro-3-nitrophenyl)ethanone
Overview
Description
1-(2,6-Difluoro-3-nitrophenyl)ethanone is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, with an ethanone group as the functional moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Difluoro-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 1-(2,6-difluorophenyl)ethanone. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the ethanone group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: 1-(2,6-Difluoro-3-aminophenyl)ethanone.
Substitution: Various substituted ethanones depending on the nucleophile used.
Oxidation: 1-(2,6-Difluoro-3-nitrophenyl)acetic acid.
Scientific Research Applications
1-(2,6-Difluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2,6-difluoro-3-nitrophenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)ethanone: Lacks the nitro group, making it less reactive in certain chemical transformations.
1-(2,6-Dichloro-3-nitrophenyl)ethanone: Similar structure but with chlorine atoms instead of fluorine, which affects its reactivity and biological activity.
1-(2,6-Difluoro-4-nitrophenyl)ethanone: The position of the nitro group is different, leading to variations in chemical behavior and applications.
Uniqueness: 1-(2,6-Difluoro-3-nitrophenyl)ethanone is unique due to the specific positioning of the nitro group and fluorine atoms, which confer distinct electronic and steric properties. These features make it particularly useful in selective chemical reactions and potential pharmaceutical applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts, emphasizing its unique properties and versatile applications
Properties
IUPAC Name |
1-(2,6-difluoro-3-nitrophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCFAZUWFVSIJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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